(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₀BrNOCl It is a derivative of benzofuran, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride typically involves the bromination of 3-methylbenzofuran followed by the introduction of an amine group. The reaction conditions usually require the use of bromine (Br₂) as the brominating agent and an amine source such as ammonia (NH₃) or an amine derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Bromination: The starting material, 3-methylbenzofuran, is treated with bromine to introduce the bromo group at the 5-position.
Amination: The brominated product is then subjected to amination to introduce the amine group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Chemical Reactions Analysis
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group or the amine group.
Substitution: Substitution reactions can occur at the bromo or amine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can result in the formation of bromoalkanes or amines.
Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated or alkylated compounds.
Scientific Research Applications
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride: can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core structure but differ in their substituents and functional groups.
Indole derivatives: Indole compounds have a similar heterocyclic structure and exhibit various biological activities.
Bromo-substituted benzofurans: These compounds contain bromine atoms at different positions on the benzofuran ring, leading to variations in their chemical and biological properties.
The uniqueness of This compound
Biological Activity
The compound (5-Bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride is a derivative of benzofuran, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article examines the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and relevant case studies.
The chemical structure of this compound can be represented by the following identifiers:
- IUPAC Name : (5-bromo-3-methylbenzofuran-2-yl)methanamine hydrochloride
- Molecular Formula : C10H10BrClN
- Molar Mass : 252.55 g/mol
- Purity : 95% .
Anticancer Activity
Benzofuran derivatives, including this compound, have shown promising anticancer activity. Several studies have documented their effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Studies
A study evaluated the cytotoxicity of several benzofuran derivatives against multiple cancer cell lines, including ME-180, A549 (lung cancer), and HT-29 (colon cancer). The results indicated that derivatives with bromine substitutions exhibited increased antiproliferative activity compared to their non-brominated counterparts. Specifically, the introduction of a methyl group at the C–3 position significantly enhanced potency against these cell lines .The compound this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .Compound IC50 (µM) Cell Line CA-4 180 A549 6a 4.6 HeLa 10h 2.0 HT-29 -
Mechanism of Action
The mechanism by which benzofuran derivatives exert their anticancer effects often involves inhibition of tubulin polymerization and modulation of histone deacetylases (HDACs). This dual inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with specific substitutions at the benzofuran ring enhance this activity significantly . -
Comparative Analysis
In comparative studies with other known anticancer agents, such as CA-4 and its derivatives, this compound has been reported to be more effective against certain cancer types due to its unique structural features that facilitate better interaction with biological targets .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : Starting from commercially available precursors, the benzofuran ring is constructed through cyclization reactions.
- Bromination : The introduction of bromine at the C–5 position is achieved using brominating agents under controlled conditions.
- Amine Functionalization : The final step involves the amination process to yield the methanamine derivative, followed by hydrochloride salt formation for enhanced solubility and stability .
Properties
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPNVWCVIHMRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.